![molecular formula C9H15N3S B13222361 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole is a compound that features a unique combination of a pyrrolidine ring and an imidazole ring connected via a sulfanyl (thioether) linkage
Méthodes De Préparation
The synthesis of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative in the presence of a suitable sulfanylating agent. The reaction conditions typically include a solvent such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
For industrial production, the process may be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. This often involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where halogenating agents like N-bromosuccinimide can introduce halogen atoms into the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole ring .
Applications De Recherche Scientifique
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl and imidazole functionalities is beneficial.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The sulfanyl group can interact with thiol groups in proteins, affecting their function and stability. These interactions can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
1-methyl-2-pyrrolidinone: This compound lacks the imidazole ring and sulfanyl group, making it less versatile in terms of chemical reactivity and biological activity.
1-methylimidazole:
2-(pyrrolidin-1-ylmethyl)aniline:
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
1-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)imidazole |
InChI |
InChI=1S/C9H15N3S/c1-12-6-5-11-9(12)13-7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3 |
Clé InChI |
MRZHGEQPLXESTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCC2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-methoxy-6-(2,2,2-trifluoroethoxy)-1H-indazol-3-yl]acetic acid](/img/structure/B13222291.png)
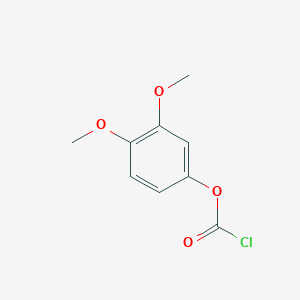
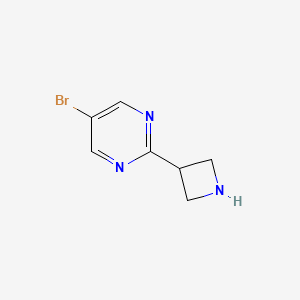
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
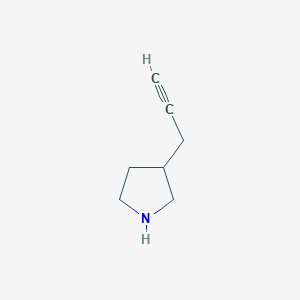
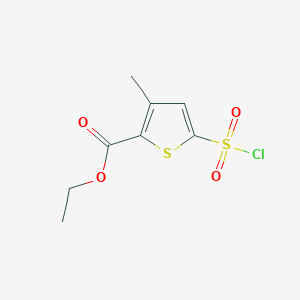
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

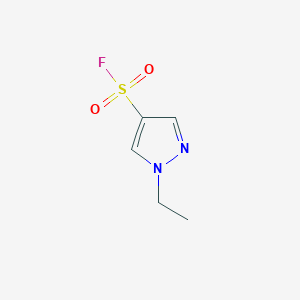
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
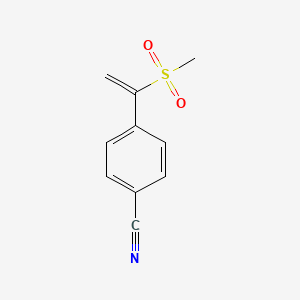
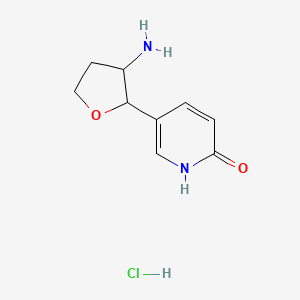
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
